Methods for removing unconjugated linker from final ADC product

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Compound of Interest

Compound Name: Mal-amido-PEG8-val-gly-PAB-OH

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Technical Support Center: ADC Purification

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for removing unconjugated small molecule linkers from the final Antibody-Drug Conjugate (ADC) product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated linkers from the final ADC product?

A1: Removal of unconjugated linkers and other small molecule impurities is a critical step in ADC manufacturing. These impurities can compete with the ADC for binding to the target antigen, potentially reducing the therapeutic efficacy. Furthermore, unconjugated cytotoxic payloads can lead to off-target toxicity and pose a safety risk. Regulatory agencies have stringent requirements for the purity of ADC products.

Q2: What are the primary methods for removing unconjugated linkers from ADCs?

A2: The most common methods for removing unconjugated linkers and other small molecule impurities from the final ADC product are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX). Each method has its own advantages and is chosen based on the specific properties of the ADC and the scale of the process.







Q3: How do I choose the most suitable purification method for my ADC?

A3: The choice of purification method depends on several factors, including the physicochemical properties of your ADC (e.g., hydrophobicity, charge), the scale of your production, the required purity level, and cost considerations. TFF is highly scalable and often used for initial cleanup and buffer exchange. Chromatographic methods like SEC, HIC, and IEX are used for polishing steps to achieve high purity. A combination of these methods is often employed in a multi-step purification process.

Q4: What analytical methods are used to detect and quantify residual unconjugated linkers?

A4: Several analytical techniques are used to detect and quantify residual unconjugated linkers. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used method.[1] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) are employed.[2] These methods can achieve very low limits of quantification (LLOQ), often in the low ng/mL range.

Comparison of Purification Methods

The following table summarizes the key quantitative parameters of the most common methods for removing unconjugated linkers from ADCs.



Parameter	Tangential Flow Filtration (TFF)	Size Exclusion Chromatograp hy (SEC)	Hydrophobic Interaction Chromatograp hy (HIC)	Ion Exchange Chromatograp hy (IEX)
Removal Efficiency	>99.8% for small molecules[3]	High, can achieve >99.8% removal of small molecules[3]	Effective for removing unconjugated linkers and DAR variants	Effective for removing charged impurities and process-related contaminants[4]
Typical Product Yield	>90%[5]	Typically >90%	Variable, can be lower due to protein precipitation	Generally high, >90%
Processing Time	Relatively fast, especially at large scale	Slower due to column loading and elution times	Can be time- consuming due to gradient elution	Moderate, dependent on gradient complexity
Scalability	Highly scalable	Limited by column size and flow rates	Scalable, but can be challenging	Highly scalable
Relative Cost	Lower operating costs at large scale	Higher cost due to resin and column expenses	Higher cost due to resin and buffer requirements	Moderate cost
Primary Application	Buffer exchange, concentration, initial impurity removal	Polishing, aggregate and fragment removal	Polishing, separation of DAR species, removal of hydrophobic impurities	Polishing, removal of charged variants and process- related impurities

Experimental Protocols



Tangential Flow Filtration (TFF) for Unconjugated Linker Removal

This protocol provides a general procedure for using TFF to remove unconjugated linkers and other small molecules from an ADC solution.

Materials:

- TFF system with a suitable pump and reservoir
- Pellicon® Cassette or similar TFF membrane with a molecular weight cutoff (MWCO) of 30 kDa
- Diafiltration buffer (e.g., phosphate-buffered saline, pH 7.4)
- ADC solution containing unconjugated linker

Procedure:

- · System Setup and Equilibration:
 - Install the TFF cassette into the holder according to the manufacturer's instructions.
 - Equilibrate the system by flushing with diafiltration buffer until the pH and conductivity of the permeate match the buffer.
- Concentration (Optional):
 - If necessary, concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL)
 by controlling the transmembrane pressure (TMP) and cross-flow rate.
- Diafiltration:
 - Perform diafiltration by adding diafiltration buffer to the retentate at the same rate as the permeate is being removed.
 - Typically, 5-10 diavolumes are required to achieve sufficient removal of small molecules.



- Final Concentration:
 - After diafiltration, concentrate the ADC solution to the desired final concentration.
- · Product Recovery:
 - Recover the purified ADC from the system.

Workflow for TFF Purification



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TFF Purification Workflow

Size Exclusion Chromatography (SEC) for Polishing

This protocol outlines a general method for using SEC to remove unconjugated linkers and aggregates.

Materials:

- HPLC or FPLC system
- SEC column (e.g., Superdex 200, Sephacryl S-300)
- Mobile phase (e.g., PBS, pH 7.4)
- Concentrated ADC solution

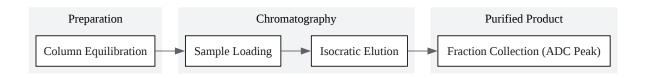
Procedure:

• Column Equilibration:



- Equilibrate the SEC column with at least 2 column volumes of mobile phase at the desired flow rate.
- Sample Loading:
 - Inject the ADC sample onto the column. The sample volume should typically be less than
 5% of the column volume for optimal resolution.
- Elution:
 - Elute the sample with the mobile phase at a constant flow rate.
- Fraction Collection:
 - Collect fractions corresponding to the ADC monomer peak, which will elute first, while the smaller unconjugated linker molecules are retained longer and elute later.
- Analysis:
 - Analyze the collected fractions for purity and concentration.

Workflow for SEC Purification



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SEC Purification Workflow

Hydrophobic Interaction Chromatography (HIC) for DAR Species and Linker Removal

This protocol describes a general procedure for using HIC to separate different Drug-to-Antibody Ratio (DAR) species and remove unconjugated linkers.



Materials:

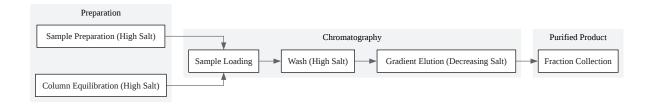
- HPLC or FPLC system
- HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
- Binding Buffer (high salt, e.g., 1-2 M ammonium sulfate in phosphate buffer, pH 7.0)
- Elution Buffer (low salt, e.g., phosphate buffer, pH 7.0)
- ADC solution

Procedure:

- Column Equilibration:
 - Equilibrate the HIC column with binding buffer.
- Sample Preparation and Loading:
 - Adjust the salt concentration of the ADC sample to match the binding buffer.
 - Load the sample onto the column.
- Wash:
 - Wash the column with binding buffer to remove any unbound material.
- Elution:
 - Elute the bound species using a decreasing salt gradient (from binding buffer to elution buffer). Unconjugated linker, being highly hydrophobic, will bind strongly and may require a very low salt concentration or an organic modifier to elute. The ADC species will elute based on their hydrophobicity, which is influenced by the DAR.
- Fraction Collection and Analysis:
 - Collect fractions and analyze for DAR and purity.



Workflow for HIC Purification



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HIC Purification Workflow

Ion Exchange Chromatography (IEX) for Polishing

This protocol provides a general method for using IEX to remove charged impurities.

Materials:

- HPLC or FPLC system
- IEX column (e.g., Q Sepharose for anion exchange, SP Sepharose for cation exchange)
- Binding Buffer (low salt, specific pH)
- Elution Buffer (high salt or different pH)
- ADC solution

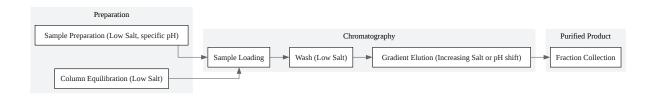
Procedure:

- Column Equilibration:
 - Equilibrate the IEX column with binding buffer.



- · Sample Preparation and Loading:
 - Adjust the pH and conductivity of the ADC sample to match the binding buffer.
 - Load the sample onto the column.
- Wash:
 - Wash the column with binding buffer to remove unbound impurities.
- Elution:
 - Elute the bound ADC using an increasing salt gradient or a pH gradient.
- Fraction Collection and Analysis:
 - Collect fractions and analyze for purity.

Workflow for IEX Purification



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IEX Purification Workflow

Troubleshooting Guides Tangential Flow Filtration (TFF) Troubleshooting

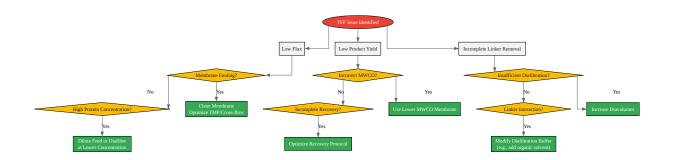
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Issue	Potential Cause	Recommended Solution
Low Flux	Membrane fouling	Clean the membrane according to the manufacturer's protocol. Optimize TMP and cross-flow rate.
High protein concentration	Dilute the feed stream or perform diafiltration at a lower concentration.	
Low Product Yield	Product loss in the permeate	Use a membrane with a lower MWCO.
Incomplete product recovery from the system	Optimize the recovery step by flushing the system with buffer.	
Incomplete Removal of Unconjugated Linker	Insufficient diafiltration volumes	Increase the number of diavolumes (typically 5-10).
Linker self-association or interaction with the membrane	Consider adding a small amount of organic solvent to the diafiltration buffer if compatible with the ADC and membrane.	

Troubleshooting Logic for TFF





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TFF Troubleshooting Logic

Chromatography (SEC, HIC, IEX) Troubleshooting

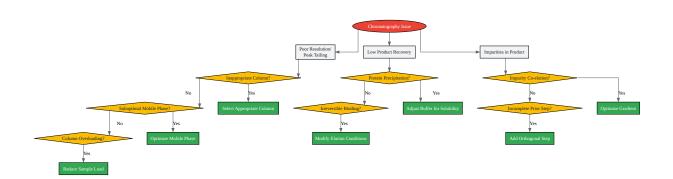
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Issue	Potential Cause	Recommended Solution
Poor Resolution/Peak Tailing	Inappropriate column choice	Select a column with the appropriate chemistry and particle size for the ADC.
Suboptimal mobile phase composition	Optimize buffer pH, ionic strength, and organic modifier content (for HIC).	
Column overloading	Reduce the sample load.	
Low Product Recovery	Protein precipitation on the column	Adjust buffer conditions (pH, salt concentration) to improve protein solubility.
Strong, irreversible binding to the resin	Modify the elution conditions (e.g., stronger eluent, different gradient).	
Presence of Impurities in the Final Product	Co-elution of impurities with the ADC	Optimize the gradient slope and mobile phase composition to improve separation.
Incomplete removal in a previous step	Consider adding an orthogonal purification step.	

General Chromatography Troubleshooting Logic





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Chromatography Troubleshooting Logic

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